3-Acetoxy-2-methylbenzoic acid
Overview
Description
3-Acetoxy-2-methylbenzoic acid is an organic compound that belongs to the class of benzoic acid derivatives. It is characterized by the presence of an acetoxy group at the third position and a methyl group at the second position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
3-Acetoxy-2-methylbenzoic acid is a benzoic acid derivative . It primarily targets antioxidant and antibacterial activities . The compound has been shown to exhibit effective metal chelate activity .
Mode of Action
The compound interacts with its targets through a series of reactions. It is synthesized starting from 2,3-dimethoxybenzoic acid or this compound and amine derivatives . The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .
Biochemical Pathways
The compound affects the biochemical pathways related to antioxidant and antibacterial activities. It shows more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .
Result of Action
The compound’s action results in enhanced antioxidant activity and antibacterial effects. It has been shown to inhibit the growth of different bacteria in vitro .
Biochemical Analysis
Biochemical Properties
It has been used in the synthesis of novel benzamide compounds . These benzamides have shown antioxidant, free radical scavenging, and metal chelating activity .
Cellular Effects
The benzamide compounds synthesized from it have shown in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .
Molecular Mechanism
The benzamide compounds synthesized from it have shown antioxidant activity, suggesting that they may interact with reactive oxygen species or enzymes involved in oxidative stress .
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-acetoxy-2-methylbenzoic acid typically involves the acetylation of 3-hydroxy-2-methylbenzoic acid. The process can be summarized as follows:
Starting Material: 3-hydroxy-2-methylbenzoic acid.
Reagent: Excess acetic anhydride.
Catalyst: A mineral acid such as sulfuric acid.
Reaction Conditions: The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: In industrial settings, the production of this compound may involve the following steps:
Chlorination: 3-chloro-2-methylphenol is reacted with benzyl chloride to form 2-benzyloxy-6-chlorotoluene.
Grignard Reaction: The intermediate is treated with magnesium to form (3-benzyloxy-2-methylphenyl)magnesium chloride.
Carboxylation: The Grignard reagent is then reacted with carbon dioxide to yield 3-benzyloxy-2-methylbenzoic acid.
Hydrogenation: The benzyloxy group is removed via hydrogenation to obtain 3-hydroxy-2-methylbenzoic acid.
Acetylation: Finally, the hydroxy compound is acetylated using acetic anhydride in the presence of a mineral acid to produce this compound.
Chemical Reactions Analysis
Types of Reactions: 3-Acetoxy-2-methylbenzoic acid undergoes various chemical reactions, including:
Hydrolysis: The acetoxy group can be hydrolyzed to yield 3-hydroxy-2-methylbenzoic acid.
Esterification: It can react with alcohols to form esters.
Reduction: The compound can be reduced to form 3-hydroxy-2-methylbenzoic acid.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of a strong acid or base.
Esterification: Requires an alcohol and an acid catalyst.
Reduction: Commonly performed using reducing agents such as lithium aluminum hydride.
Major Products:
Hydrolysis: 3-hydroxy-2-methylbenzoic acid.
Esterification: Various esters depending on the alcohol used.
Reduction: 3-hydroxy-2-methylbenzoic acid.
Scientific Research Applications
3-Acetoxy-2-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential antioxidant and antibacterial properties.
Medicine: Explored for its role in the development of pharmaceutical agents, particularly in the synthesis of HIV protease inhibitors.
Industry: Utilized in the production of polymers and other industrial chemicals
Comparison with Similar Compounds
3-Hydroxy-2-methylbenzoic acid: The hydrolyzed form of 3-acetoxy-2-methylbenzoic acid.
2,3-Dimethoxybenzoic acid: Another benzoic acid derivative with methoxy groups.
Comparison:
3-Hydroxy-2-methylbenzoic acid: While both compounds share a similar core structure, this compound has an acetoxy group that imparts different chemical properties, such as increased reactivity towards hydrolysis.
2,3-Dimethoxybenzoic acid: This compound has methoxy groups instead of an acetoxy group, leading to different reactivity and applications.
Properties
IUPAC Name |
3-acetyloxy-2-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-6-8(10(12)13)4-3-5-9(6)14-7(2)11/h3-5H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVJUPHCLWIPLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OC(=O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396569 | |
Record name | 3-Acetoxy-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30396569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168899-58-9 | |
Record name | 3-Acetoxy-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30396569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Acetoxy-2-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure and spectroscopic characterization of 3-Acetoxy-2-methylbenzoic acid?
A: this compound (AMA) is an organic compound with the molecular formula C10H10O4 [, ]. Its structure consists of a benzene ring with three substituents: a carboxylic acid group, an acetoxy group, and a methyl group.
- IR Spectroscopy: AMA displays characteristic absorption peaks corresponding to the vibrations of its functional groups, including C=O stretching, O-H stretching, and C-O stretching [, ].
- NMR Spectroscopy:
- Mass Spectrometry (MALDI-TOF MS): Molecular ion and quasi-molecular ion peaks have been observed, confirming the molecular weight and providing structural information [].
Q2: How is the crystal structure of this compound characterized?
A: Single-crystal X-ray crystallography studies have revealed that AMA crystallizes in the monoclinic system with the space group P21/c [, ]. The carboxylic acid group is twisted by 11.37° from the plane of the benzene ring, and the acetoxy group is twisted by 86.60° []. In the crystal lattice, AMA molecules form inversion dimers through pairs of O-H⋯O hydrogen bonds [, ].
Q3: Have any computational studies been performed on this compound?
A: Yes, Density Functional Theory (DFT) calculations using the B3LYP method have been employed to study the molecular and electronic structure of AMA []. These calculations have provided insights into:
- Optimized geometrical parameters: The calculated bond lengths and angles are in good agreement with experimental X-ray data [].
- Vibrational frequencies: Theoretical harmonic frequencies, scaled for accuracy, align well with experimental IR spectra, supporting the vibrational assignments [].
- Electronic properties: DFT calculations have enabled the prediction of HOMO-LUMO energies, ionization potential, electron affinity, and other electronic properties relevant to AMA's reactivity [].
Q4: What are the applications of this compound?
A: this compound (AMA) is a key intermediate in the synthesis of nelfinavir, a protease inhibitor used in the treatment of HIV []. It acts as an activating ester in the final step of the synthesis, facilitating the formation of an amide bond [].
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